molecular formula C18H16O3S B5907542 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B5907542
M. Wt: 312.4 g/mol
InChI Key: HURJOPPCHIJDFT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as EMBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBT is a benzothiophene derivative that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as an anticancer agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a building block for the synthesis of organic semiconductors, and its potential as a hole-transporting material in organic electronics. Further research is also needed to fully understand the mechanism of action of this compound, and to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been synthesized through various methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 1-benzothiophene-3-carboxylic acid in the presence of a base catalyst. The Biginelli reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde, urea, and 1-benzothiophene-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 2-ethoxy-3-methoxybenzyl bromide with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been investigated for its potential as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been studied for its potential as a hole-transporting material in organic light-emitting diodes.

Properties

IUPAC Name

(2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3S/c1-3-21-18-12(7-6-9-14(18)20-2)11-16-17(19)13-8-4-5-10-15(13)22-16/h4-11H,3H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJOPPCHIJDFT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=C1OC)/C=C\2/C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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